molecular formula C5Cl2F2N4 B100479 4-Azido-3,5-dichloro-2,6-difluoropyridine CAS No. 17723-18-1

4-Azido-3,5-dichloro-2,6-difluoropyridine

Katalognummer B100479
CAS-Nummer: 17723-18-1
Molekulargewicht: 224.98 g/mol
InChI-Schlüssel: LOQZCKVLOIUGKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azido-3,5-dichloro-2,6-difluoropyridine is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a pyridine ring and several halogen atoms. This compound has attracted significant attention due to its unique properties and potential applications in various fields of research.

Wirkmechanismus

The mechanism of action of 4-Azido-3,5-dichloro-2,6-difluoropyridine is not fully understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amino acids or nucleic acids. The resulting products can then be used for various applications such as protein labeling or DNA sequencing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Azido-3,5-dichloro-2,6-difluoropyridine are not well studied. However, it is known that the compound can react with various biomolecules such as proteins and nucleic acids. This can potentially lead to changes in their structure and function, which may have implications in various biological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Azido-3,5-dichloro-2,6-difluoropyridine is its versatility as a reagent for various chemical reactions. It can be used for the synthesis of various compounds and for labeling biomolecules. However, the compound can be hazardous and requires careful handling. It is also relatively expensive, which may limit its use in some research settings.

Zukünftige Richtungen

There are several potential future directions for research involving 4-Azido-3,5-dichloro-2,6-difluoropyridine. One area of interest is the development of new synthetic methods for the compound, which may improve its efficiency and reduce its cost. Another area of interest is the study of its biochemical and physiological effects, which may provide insights into its potential applications in various fields of research. Additionally, the compound may be used for the development of new drugs or diagnostic tools.

Synthesemethoden

The synthesis of 4-Azido-3,5-dichloro-2,6-difluoropyridine is a complex process that involves several steps. One of the most common methods involves the reaction of 3,5-dichloro-2,6-difluoropyridine with sodium azide in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

4-Azido-3,5-dichloro-2,6-difluoropyridine has been extensively used in scientific research as a versatile reagent for various chemical reactions. It has been used as a precursor for the synthesis of various compounds such as pyridine derivatives, heterocyclic compounds, and fluorinated compounds. It has also been used as a labeling reagent for the detection of proteins and nucleic acids.

Eigenschaften

CAS-Nummer

17723-18-1

Produktname

4-Azido-3,5-dichloro-2,6-difluoropyridine

Molekularformel

C5Cl2F2N4

Molekulargewicht

224.98 g/mol

IUPAC-Name

4-azido-3,5-dichloro-2,6-difluoropyridine

InChI

InChI=1S/C5Cl2F2N4/c6-1-3(12-13-10)2(7)5(9)11-4(1)8

InChI-Schlüssel

LOQZCKVLOIUGKW-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1Cl)F)F)Cl)N=[N+]=[N-]

Kanonische SMILES

C1(=C(C(=NC(=C1Cl)F)F)Cl)N=[N+]=[N-]

Andere CAS-Nummern

17723-18-1

Synonyme

4-azido-3,5-dichloro-2,6-difluoropyridine
ADDFP

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.